Tetradecanoic acid, 3-(2'-methylpiperidino)propyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tetradecanoic acid, 3-(2’-methylpiperidino)propyl ester typically involves the esterification of tetradecanoic acid with 3-(2’-methylpiperidino)propyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of tetradecanoic acid, 3-(2’-methylpiperidino)propyl ester may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of solid acid catalysts can also be employed to enhance the reaction rate and reduce the need for extensive purification steps.
Analyse Chemischer Reaktionen
Types of Reactions
Tetradecanoic acid, 3-(2’-methylpiperidino)propyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield tetradecanoic acid and 3-(2’-methylpiperidino)propyl alcohol.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products
Hydrolysis: Tetradecanoic acid and 3-(2’-methylpiperidino)propyl alcohol.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Tetradecanoic acid, 3-(2’-methylpiperidino)propyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with cellular components.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the formulation of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tetradecanoic acid, 3-(2’-methylpiperidino)propyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release tetradecanoic acid and 3-(2’-methylpiperidino)propyl alcohol, which may interact with cellular enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, potentially affecting cellular processes and signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetradecanoic acid, propyl ester: Similar ester derivative with a propyl group instead of the 3-(2’-methylpiperidino)propyl group.
Ethyl myristate: An ester of tetradecanoic acid with an ethyl group.
Uniqueness
Tetradecanoic acid, 3-(2’-methylpiperidino)propyl ester is unique due to the presence of the 3-(2’-methylpiperidino)propyl group, which imparts distinct chemical and biological properties compared to other esters of tetradecanoic acid. This unique structure allows for specific interactions and applications that are not possible with simpler ester derivatives.
Eigenschaften
CAS-Nummer |
64038-90-0 |
---|---|
Molekularformel |
C23H45NO2 |
Molekulargewicht |
367.6 g/mol |
IUPAC-Name |
3-(2-methylpiperidin-1-yl)propyl tetradecanoate |
InChI |
InChI=1S/C23H45NO2/c1-3-4-5-6-7-8-9-10-11-12-13-18-23(25)26-21-16-20-24-19-15-14-17-22(24)2/h22H,3-21H2,1-2H3 |
InChI-Schlüssel |
VRNDXFKUQLCBRG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)OCCCN1CCCCC1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.